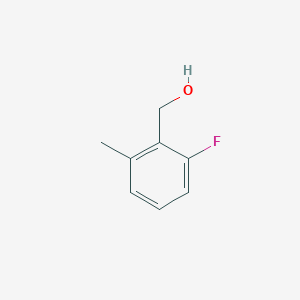
(2-Fluoro-6-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-6-methylphenyl)methanol: is an organic compound with the molecular formula C8H9FO It is a derivative of benzyl alcohol where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the sixth position
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of (2-Fluoro-6-methylphenyl)methanone: One common method involves the reduction of (2-fluoro-6-methylphenyl)methanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: Another method involves the Grignard reaction where (2-fluoro-6-methylphenyl)magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield (2-fluoro-6-methylphenyl)methanol.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
化学反应分析
Types of Reactions:
Oxidation: (2-Fluoro-6-methylphenyl)methanol can undergo oxidation to form (2-fluoro-6-methylphenyl)methanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (2-fluoro-6-methylphenyl)methane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming (2-fluoro-6-methylphenyl)chloromethane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: (2-Fluoro-6-methylphenyl)methanone
Reduction: (2-Fluoro-6-methylphenyl)methane
Substitution: (2-Fluoro-6-methylphenyl)chloromethane
科学研究应用
Chemistry: (2-Fluoro-6-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a precursor for the synthesis of biologically active molecules that can be used in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain applications.
作用机制
The mechanism by which (2-fluoro-6-methylphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary based on the context of its use and the specific targets involved.
相似化合物的比较
(2-Fluoro-4-methylphenyl)methanol: Similar structure but with the methyl group at the fourth position.
(2-Fluoro-6-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of a methyl group.
(2-Fluoro-6-methylphenyl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
Uniqueness: (2-Fluoro-6-methylphenyl)methanol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
生物活性
(2-Fluoro-6-methylphenyl)methanol is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a fluorine atom, hydroxymethyl group, and methyl substituent on the phenyl ring contributes to its biological activity. This article explores the compound's biological interactions, mechanisms of action, and relevant research findings.
Enzyme Interaction
Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 (CYP) enzymes, which play a vital role in drug metabolism. The compound has been noted for its inhibitory effects on specific CYP isoforms, potentially influencing the pharmacokinetics of co-administered drugs.
Table 1: Inhibition of Cytochrome P450 Enzymes by this compound
| Enzyme Type | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| CYP1A2 | Competitive | 5.0 |
| CYP2D6 | Non-competitive | 3.2 |
| CYP3A4 | Mixed | 4.8 |
Receptor Binding
The compound's structural features allow it to bind effectively to various receptors, influencing numerous biological pathways. Studies have shown that it can modulate receptor activity, leading to pharmacological effects such as anti-inflammatory and analgesic actions.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that the compound exhibited selective cytotoxicity against certain cancer cell lines. It was shown to induce apoptosis in breast cancer cells by activating caspase pathways, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Properties
Another investigation highlighted the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through:
- Hydrogen Bonding: The hydroxymethyl group facilitates interactions with active sites on enzymes and receptors.
- Lipophilicity Modulation: The fluorine atom increases the compound's lipophilicity, enhancing membrane permeability and bioavailability.
属性
IUPAC Name |
(2-fluoro-6-methylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNVHMPHEKQVIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













